molecular formula C8H6FNO4 B1446862 5-Fluoro-2-methoxy-4-nitrobenzaldehyde CAS No. 678969-88-5

5-Fluoro-2-methoxy-4-nitrobenzaldehyde

Cat. No.: B1446862
CAS No.: 678969-88-5
M. Wt: 199.14 g/mol
InChI Key: LGLPADRUFKEHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxy-4-nitrobenzaldehyde: is an organic compound with the molecular formula C8H6FNO4. It is a substituted benzaldehyde, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-4-nitrobenzaldehyde typically involves the nitration of 5-Fluoro-2-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Fluoro-2-methoxy-4-nitrobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 5-Fluoro-2-methoxy-4-nitrobenzoic acid.

    Reduction: 5-Fluoro-2-methoxy-4-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Fluoro-2-methoxy-4-nitrobenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of fluorine and nitro substitutions on the biological activity of benzaldehyde derivatives. It may also be used in the development of fluorescent probes for imaging applications.

Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Research into its pharmacological properties is ongoing.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxy-4-nitrobenzaldehyde depends on its specific application. In chemical reactions, the presence of the fluorine atom and nitro group can influence the reactivity and selectivity of the compound. The methoxy group can act as an electron-donating group, affecting the compound’s overall electronic properties.

In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application.

Comparison with Similar Compounds

    5-Fluoro-2-methoxybenzaldehyde: Lacks the nitro group, leading to different reactivity and applications.

    5-Fluoro-2-nitrobenzaldehyde: Lacks the methoxy group, affecting its electronic properties and reactivity.

    2-Methoxy-4-nitrobenzaldehyde: Lacks the fluorine atom, resulting in different chemical behavior and applications.

Uniqueness: 5-Fluoro-2-methoxy-4-nitrobenzaldehyde is unique due to the combination of fluorine, methoxy, and nitro groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various chemical syntheses and research applications.

Biological Activity

5-Fluoro-2-methoxy-4-nitrobenzaldehyde (FMNBA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H8FNO4 and a molecular weight of 189.15 g/mol. The compound features a fluorine atom, a methoxy group, and a nitro group attached to a benzaldehyde structure, which contributes to its reactivity and biological activity.

Biological Activity

The biological activity of FMNBA has been investigated in various studies, revealing its potential as an anti-cancer agent and its interactions with different biological targets.

Anticancer Properties

Research indicates that FMNBA exhibits cytotoxic effects against several cancer cell lines. A study showed that derivatives of nitrobenzaldehydes, including FMNBA, can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using MTT assays, demonstrating significant activity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell Line IC50 (µM) Mechanism
MCF-715.2Induction of apoptosis
HeLa12.5Caspase activation

Anti-inflammatory Activity

FMNBA has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that FMNBA may have therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Apoptosis Induction : A recent investigation focused on the mechanism by which FMNBA induces apoptosis in cancer cells. The study utilized flow cytometry and Western blot analysis to confirm the activation of caspases and the subsequent cleavage of PARP (Poly ADP-ribose polymerase), indicating programmed cell death .
  • Inflammation Model : In another study involving an LPS-induced inflammation model in mice, FMNBA significantly reduced edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with FMNBA .
  • Synthesis of Derivatives : Researchers have synthesized various derivatives of FMNBA to enhance its biological activity. Modifications at the methoxy or nitro positions have been shown to improve potency against specific cancer types, suggesting structure-activity relationships that could guide future drug design .

Properties

IUPAC Name

5-fluoro-2-methoxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8-3-7(10(12)13)6(9)2-5(8)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLPADRUFKEHBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 0.524 g (3.80 mmole) of potassium carbonate, 0.5 mL of iodomethane and 8 mL of dimethylformamide was added, dropwise, a solution of 0.141 g (0.76 mmole) of 5-fluoro-2-hydroxy-4-nitro-benzaldehyde (IV.46b) in 1 mL of dimethylformamide. The resulting dark red solution was stirred at room temperature for 3 hours. The mixture was poured into 50 mL of water and extracted three times with 25 mL of ethyl acetate. The combined organic layers were washed three times with 25 mL of water, once with 25 mL of brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 0.143 g of 5-fluoro-2-methoxy-4-nitro-benzaldehyde (IV.46c) as a yellow solid.
Quantity
0.524 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
5-fluoro-2-hydroxy-4-nitro-benzaldehyde
Quantity
0.141 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methoxy-4-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methoxy-4-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-methoxy-4-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-methoxy-4-nitrobenzaldehyde
Reactant of Route 5
5-Fluoro-2-methoxy-4-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-methoxy-4-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.